Superior Monomer Conversion in Living Polymerization: 300% vs. 100% for 1-(Trimethylsilyl)-1-propyne
In living metathesis polymerization studies, 3,3-dimethyl-1-butyne achieved a monomer conversion of 300%, indicating continued chain propagation beyond stoichiometric conversion, whereas 1-(trimethylsilyl)-1-propyne failed to polymerize beyond 100% conversion [1]. GPC data confirmed that propagation continued from the living polymer chain for the tert-butyl-substituted alkyne but terminated for the TMS-propyne analog [1].
Comparator: 100% conversion (termination)
| Evidence Dimension | Monomer conversion in living polymerization |
|---|---|
| Target Compound Data | 300% conversion (continued propagation beyond stoichiometric limit) |
| Comparator Or Baseline | 1-(Trimethylsilyl)-1-propyne: 100% conversion (no propagation beyond 100%) |
| Quantified Difference | Target compound achieves 200% greater monomer consumption relative to comparator baseline, enabling living chain extension |
| Conditions | Metathesis catalysts; monitored by GC for monomer conversion and GPC for molecular weight; Polymer Bulletin, 1987 |
Why This Matters
For researchers synthesizing non-conjugated polyacetylenes with controlled molecular weights, this compound uniquely enables living chain extension beyond stoichiometric conversion, whereas the comparator compound fails to sustain propagation.
- [1] Kunzler, J.F.; Percec, V. Living non-conjugated polyacetylenes. Polymer Bulletin, 1987, 18, 303–309. DOI: 10.1007/BF00256229. View Source
